Crystallographic and X-Ray Diffraction Analysis of (2-Methylphenyl)methylazanium Chloride: A Technical Guide
Crystallographic and X-Ray Diffraction Analysis of (2-Methylphenyl)methylazanium Chloride: A Technical Guide
Executive Summary & Material Relevance
(2-Methylphenyl)methylazanium chloride—commonly referred to as 2-methylbenzylammonium chloride or 2-methylbenzylamine hydrochloride—is an organic-inorganic hybrid material of significant interest in both materials science and pharmaceutical development. In the realm of photonics, such hybrid architectures are investigated for their nonlinear optical (NLO) properties, as they combine the high hyperpolarizability of organic π -systems with the robust thermal stability of inorganic halides .
From a drug development perspective, amine hydrochlorides represent the most prevalent class of active pharmaceutical ingredient (API) salts. Understanding the exact crystallographic packing, spatial distribution, and hydrogen-bonding mechanics of model compounds like (2-methylphenyl)methylazanium chloride provides critical predictive insights into the hygroscopicity, dissolution rate, and solid-state stability of structurally analogous APIs.
Crystallographic Data & Structural Elucidation
The crystal structure of (2-methylphenyl)methylazanium chloride has been definitively elucidated using Single-Crystal X-Ray Diffraction (SC-XRD). The compound crystallizes in the triclinic crystal system within the centrosymmetric P1ˉ space group.
The structural integrity of the crystal is dictated by the spatial accommodation of the bulky 2-methylbenzyl group alongside the spherical chloride counterion, resulting in a highly specific unit cell geometry.
Table 1: Quantitative Crystallographic and XRD Parameters
| Parameter | Value |
| Chemical Identity | (2-Methylphenyl)methylazanium chloride |
| Molecular Formula | C₈H₁₂ClN |
| Formula Weight | 157.64 g/mol |
| Crystal System | Triclinic |
| Space Group | P1ˉ |
| Unit Cell Length a | 7.0859(7) Å |
| Unit Cell Length b | 9.0553(9) Å |
| Unit Cell Length c | 9.1442(8) Å |
| Unit Cell Angle α | 81.152(8)° |
| Unit Cell Angle β | 87.126(8)° |
| Unit Cell Angle γ | 67.977(10)° |
| Volume (V) | 537.43(25) ų |
| Molecules per Unit Cell (Z) | 2 |
Supramolecular Architecture & Bonding Mechanics
The thermodynamic stability of the (2-methylphenyl)methylazanium chloride lattice is governed by a hierarchical network of non-covalent interactions.
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Primary Stabilization (Hydrogen Bonding): The azanium group ( −NH3+ ) acts as a potent trifurcated proton donor, while the chloride anion acts as a highly electronegative acceptor. This results in strong, directional N−H⋯Cl hydrogen bonds that link the organic and inorganic sub-networks into a cohesive three-dimensional lattice.
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Secondary Stabilization ( π -Interactions): The organic cations adopt a highly ordered, zigzag distribution along the crystallographic b-axis (specifically at z = 0 and z = 1/2). This precise geometric arrangement forces the aliphatic protons (from the methyl and methylene groups) into the electron-rich π -cloud of adjacent aromatic rings, enabling C−H⋯π interactions. These interactions lock the molecular conformation and prevent lattice slippage under thermal stress.
Caption: Supramolecular interactions stabilizing the (2-methylphenyl)methylazanium chloride crystal.
Self-Validating Protocol: Synthesis & Crystal Growth
To obtain diffraction-quality single crystals, thermodynamic control over the nucleation and growth phases is mandatory. The following protocol utilizes the isothermal slow evaporation method .
Step 1: Equimolar Neutralization
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Action: React high-purity 2-methylbenzylamine with an equimolar amount of dilute hydrochloric acid (HCl) in an aqueous medium under continuous magnetic stirring.
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Causality: The equimolar ratio ensures complete protonation of the primary amine to form the azanium cation without introducing excess hydronium ions, which can cause local pH fluctuations and induce crystal defects.
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Validation: The pH of the final solution must stabilize near neutral (pH 5.5 - 6.5). A highly acidic pH indicates unreacted HCl, requiring titration correction.
Step 2: Isothermal Slow Evaporation
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Action: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization dish. Cover with perforated parafilm and leave undisturbed in a vibration-free, temperature-controlled environment (20–25 °C).
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Causality: The 0.22 µm filtration removes dust particulates that act as heterogeneous nucleation sites. The perforated parafilm restricts the evaporation rate, maintaining the solution in a metastable supersaturated state. This favors the growth of a few large, highly ordered single crystals rather than a microcrystalline powder.
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Validation: Crystal formation should take several days to weeks. Rapid precipitation within hours indicates excessive supersaturation, and the resulting solids must be redissolved and recrystallized.
Caption: Workflow for the synthesis and SC-XRD analysis of (2-methylphenyl)methylazanium chloride.
Self-Validating Protocol: SC-XRD Data Acquisition
Step 1: Crystal Mounting and Optical Validation
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Action: Harvest a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.3 mm). Mount it on a glass fiber or MiTeGen loop using inert perfluorinated polyether oil.
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Causality: Perfluorinated oil is amorphous to X-rays (minimizing background scattering) and acts as a barrier against atmospheric moisture, preventing the degradation of the crystal lattice during data collection.
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Validation: Inspect the mounted crystal under a cross-polarized light microscope. A sharp, uniform optical extinction every 90° of rotation confirms the specimen is a true single crystal, devoid of macroscopic twinning.
Step 2: X-Ray Diffraction and Unit Cell Indexing
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Action: Transfer the crystal to a diffractometer equipped with a CCD/CMOS detector and a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å).
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Causality: Mo K α radiation is selected over Cu K α because its shorter wavelength significantly reduces X-ray absorption effects, which is crucial for accurately resolving the electron density of the heavier chloride anion alongside the lighter organic framework.
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Validation: Execute a preliminary matrix scan. The software must index the reflections to a coherent triclinic unit cell with a low mosaic spread (< 0.6°). A high mosaic spread indicates internal lattice strain, necessitating the selection of a new crystal.
Step 3: Structure Solution and Refinement
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Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).
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Causality: Direct methods utilize statistical relationships between the intensities of diffracted beams to estimate their phases, generating the initial electron density map.
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Validation: The refinement is considered self-validating when the final agreement factors ( R1 and wR2 ) converge to acceptable limits (typically R1<0.05 ). Furthermore, the highest peak and deepest hole in the final difference Fourier map must be physically negligible (e.g., < 0.5 e/ų), proving that all atoms—including the highly mobile azanium protons—have been accurately modeled.
References
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Jomaa, I., Issaoui, N., Roisnel, T., & Marouani, H. (2022). Assembly of two new hybrid chloride materials with potential NLO properties: Structure elucidation, empirical and computational studies. Journal of the Iranian Chemical Society, 19(6), 2527-2542.[Link]
